(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone
Description
Properties
IUPAC Name |
(4S)-4-(2-methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)13-17-19(22-18(21)20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRSFLJYNPTJNK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432644 | |
| Record name | (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191090-34-3 | |
| Record name | (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of α-Hydroxy Ketones
A foundational approach involves the cyclization of α-hydroxy ketones 6a–c with potassium cyanate under acidic conditions (Scheme 1). For the target compound, the α-hydroxy ketone precursor would require pre-functionalization with isobutyl and diphenyl groups. Key steps include:
-
Substrate Preparation : Synthesis of α-hydroxy-5,5-diphenyl-4-isobutyl ketone via Friedel-Crafts acylation or Grignard addition.
-
Cyclization : Treatment with potassium cyanate (KNCO) in HCl/EtOH, yielding the oxazolidinone ring via intramolecular nucleophilic attack.
This method achieves moderate yields (50–65%) but requires stringent control over reaction pH and temperature to avoid racemization.
Borane-Mediated Reduction and Ring-Closing
Adapting methodologies from CN112500361A, a borane-based reduction of N-Boc-protected amino acids followed by cyclization offers a stereoselective route:
-
Reduction : N-Boc-L-phenylglycine derivatives are reduced using borane-tetrahydrofuran (BH₃-THF) to yield N-Boc-L-phenylglycinol.
-
Cyclization : The glycinol intermediate undergoes ring-closing with sulfolane and potassium tert-butoxide (t-BuOK) at 80–100°C, forming the oxazolidinone core.
To introduce the isobutyl group, the glycinol precursor must be modified with an isobutyl side chain prior to cyclization. This method avoids cytotoxic reagents like carbon disulfide and achieves enantiomeric excess (ee) >98%.
Asymmetric Catalysis with Chiral Auxiliaries
Chiral oxazolidinones are often synthesized using Evans auxiliaries. For this compound:
-
Auxiliary Installation : (4R)- or (4S)-phenyl-oxazolidin-2-ones (14a–b ) are functionalized with isobutyl and diphenyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
-
Carboxamide Formation : Reaction with 4-phenylbutyl isocyanate or acyl chlorides introduces additional substituents.
This method leverages enantiomerically pure starting materials to preserve stereochemistry, with yields reaching 70–85% under optimized conditions.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Stereochemical Purity
Achieving >98% ee necessitates chiral pool synthesis or asymmetric induction. The borane reduction method excels here, whereas cyclization routes require additive chiral ligands (e.g., BINOL) to enhance ee.
Functional Group Compatibility
The isobutyl group’s steric bulk complicates coupling reactions. Pd-catalyzed methods using BrettPhos or SPhos ligands improve efficiency in introducing aryl and alkyl groups.
Green Chemistry Considerations
Replacing tetrahydrofuran (THF) with 2-methyltetrahydrofuran (2-MeTHF) in borane reductions reduces environmental impact. Additionally, solvent-free cyclization protocols are under investigation.
Industrial Scalability and Applications
The borane-mediated route is promising for scale-up due to its operational simplicity and high ee. Current applications include:
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazolidinone ring can be modified using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Asymmetric Synthesis
The primary application of (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone lies in asymmetric synthesis. It serves as a chiral auxiliary that helps in producing enantiomerically pure compounds. The rigid oxazolidinone framework stabilizes the transition states during reactions, leading to high selectivity for one enantiomer over the other.
Case Study:
In a study involving the synthesis of β-amino acids, this compound was used to achieve high enantioselectivity. The reaction conditions were optimized using various solvents and catalysts, resulting in yields exceeding 90% for the desired product.
Biological Applications
Research has explored the potential of this compound as a building block for biologically active molecules. Its ability to influence stereochemistry is crucial in drug development, particularly for compounds targeting specific biological pathways.
Case Study:
In medicinal chemistry, this compound has been investigated for its role in synthesizing new antimicrobial agents. The oxazolidinone scaffold was modified to enhance biological activity against resistant bacterial strains, demonstrating its utility in pharmaceutical research.
Pharmaceutical Development
The compound's role in developing chiral pharmaceuticals is notable. Many drugs require specific stereochemistry for efficacy and safety; thus, this compound is integral to producing these compounds.
Data Table: Pharmaceutical Applications
| Drug Name | Target Condition | Role of this compound |
|---|---|---|
| Linezolid | Bacterial Infections | Chiral building block for synthesis |
| Ropinirole | Parkinson's Disease | Used in asymmetric synthesis |
| Venlafaxine | Depression | Intermediate in drug synthesis |
Mechanism of Action
The mechanism of action of (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone involves its ability to act as a chiral auxiliary, influencing the stereochemistry of the reactions it participates in. The oxazolidinone ring provides a rigid framework that helps in the selective formation of one enantiomer over the other. This selectivity is crucial in the synthesis of chiral compounds, which are important in various applications, including pharmaceuticals.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Structural Variations and Steric Effects
The substituents at the 4- and 5-positions critically influence reactivity and stereoselectivity. Key analogs include:
- Solubility : Isopropyl derivatives exhibit better solubility in polar solvents (e.g., THF, CH₂Cl₂) compared to isobutyl analogs, facilitating reaction workup .
Stereochemical Considerations
- Enantiomer Availability : Both (4S) and (4R) enantiomers of isopropyl and isobutyl derivatives are commercially available (e.g., CAS 184346-45-0 vs. 191090-32-1), enabling access to either stereochemical outcome .
- Crystal Packing : Derivatives like (4R,4aR,7aS*)-5-oxo-6-phenylhexahydroisoindole exhibit hydrogen-bonded networks, which can influence reactivity in solid-phase syntheses .
Research Findings and Performance Data
Table 1: Reaction Performance of Selected Oxazolidinones
Key Observations :
Biological Activity
(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone, a member of the oxazolidinone class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structural features contribute to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an oxazolidinone ring, which is known for its ability to interact with various biological targets. The presence of isobutyl and diphenyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of oxazolidinones, including this compound. The mechanism of action typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| This compound | Escherichia coli | 32 µg/mL |
These findings suggest that this compound possesses significant antibacterial activity, comparable to other known oxazolidinones like linezolid .
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 10.0 |
| A549 (lung cancer) | 12.5 |
The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms .
The biological activity of this compound can be attributed to its ability to interfere with protein synthesis in bacteria and induce apoptosis in cancer cells. The compound's interaction with ribosomal RNA inhibits peptide bond formation, leading to bacterial cell death. In cancer cells, it may activate apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in infection rates when administered alongside standard antibiotic therapy.
- Case Study on Anticancer Properties : In vitro studies conducted on human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased levels of apoptosis markers compared to untreated controls.
Q & A
Q. What synthetic routes are commonly employed to prepare (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone with high enantiomeric purity?
The compound is synthesized via stereoselective methods using chiral precursors or resolving agents. For example, asymmetric induction can be achieved by reacting LiCl-activated intermediates with enantiopure oxazolidinone auxiliaries under controlled temperatures (e.g., −30°C in THF with pivaloyl chloride as an activating agent) . Recrystallization from DMF-acetic acid or DMF-ethanol mixtures improves purity, as demonstrated in analogous oxazolidinone syntheses . Enantiomeric excess (≥97%) is typically confirmed via chiral HPLC or polarimetry .
Q. Which analytical techniques are critical for verifying the stereochemical configuration of this compound?
- Chiral HPLC : Utilized with mobile phases like methanol-sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to resolve enantiomers .
- Polarimetry : Specific rotation values (e.g., [α]²⁵D = +95.4 for (S)-enantiomers) confirm configuration .
- NMR Spectroscopy : Distinct splitting patterns in ¹H NMR (e.g., J = 3.4 Hz for stereosensitive protons) provide stereochemical evidence .
Q. What safety precautions are essential when handling this compound?
- PPE : Use P95/P1 respirators for dust control and OV/AG/P99 respirators for higher hazard scenarios .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at low temperatures to prevent degradation .
- Exposure Mitigation : Avoid skin/eye contact (R36/37/38 hazard code) using gloves and safety goggles .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize diastereomeric byproducts during asymmetric synthesis with this chiral auxiliary?
- Temperature Control : Maintain sub-zero temperatures (−30°C) during acylations to suppress racemization .
- Stoichiometry : Use a 1.6:1 molar ratio of pivaloyl chloride to oxazolidinone to ensure complete activation of carbonyl intermediates .
- Purification : Flash chromatography (e.g., EtOAc/hexane, 1:4) effectively separates diastereomers, as shown in neurotensin receptor ligand syntheses .
Q. What strategies improve the recovery and reuse of this compound in multi-step syntheses?
- Fluorous Tagging : Analogous oxazolidinones with perfluorinated side chains enable phase-separation recycling, reducing waste .
- Hydrolytic Cleavage : Mild acidic or basic conditions (e.g., LiOH/THF/H₂O) release the auxiliary without degrading its chiral core, allowing reuse .
Q. How does the steric bulk of the isobutyl and diphenyl groups influence enantioselectivity in Diels-Alder or aldol reactions?
- Steric Shielding : The diphenyl groups create a chiral environment that biases π-face selectivity in cycloadditions, achieving >90% ee in some cases .
- Transition-State Stabilization : Computational studies suggest the isobutyl group stabilizes boat-like transition states in aldol reactions, enhancing diastereoselectivity .
Q. What are the limitations of using this oxazolidinone in large-scale asymmetric catalysis, and how can they be addressed?
- Cost Efficiency : High molecular weight (C18H19NO2, ~293.35 g/mol) increases material costs. Fluorous or polymer-supported derivatives reduce molar loading .
- Solubility Issues : Low solubility in polar solvents (e.g., water) limits aqueous-phase reactions. Co-solvents like DMF or THF are required .
Methodological Considerations
Q. How should researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?
- Cross-Validation : Compare HPLC, NMR (using chiral shift reagents), and polarimetry data .
- Batch Analysis : Test multiple synthetic batches to identify variability in purification steps (e.g., recrystallization efficiency) .
Q. What steps are critical for scaling up syntheses involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
